molecular formula C17H21BrN2O5 B13731937 (S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13731937
M. Wt: 413.3 g/mol
InChI Key: AAKRWXXMNRYVSC-AWEZNQCLSA-N
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Description

(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a bromo-formylphenyl group and a tert-butoxycarbonyl-protected carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.

    Introduction of the Bromo-Formylphenyl Group: This step involves the bromination of a phenyl ring followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Formylation can be carried out using formylating agents such as Vilsmeier-Haack reagent.

    Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-(4-bromo-2-carboxyphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.

    Reduction: 4-(4-bromo-2-hydroxyphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromo and formyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromo-2-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxycarbonyl protection.

    4-(4-chloro-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Chlorine instead of bromine.

    4-(4-bromo-2-methylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Methyl group instead of formyl.

Uniqueness

(S)-4-(4-bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the combination of its bromo-formylphenyl group and tert-butoxycarbonyl-protected carboxylic acid, which imparts specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H21BrN2O5

Molecular Weight

413.3 g/mol

IUPAC Name

(2S)-4-(4-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-12(18)8-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

AAKRWXXMNRYVSC-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)Br)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

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